molecular formula C13H8Cl2O2 B6378606 MFCD11877727 CAS No. 1111129-06-6

MFCD11877727

Cat. No.: B6378606
CAS No.: 1111129-06-6
M. Wt: 267.10 g/mol
InChI Key: FKPRUBQZCTVEGK-UHFFFAOYSA-N
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Description

Based on structural analogs discussed in related sources, compounds with similar MDL identifiers (e.g., MFCD00039227, MFCD00003330) typically belong to classes such as trifluoromethyl-substituted ketones or halogenated aromatic derivatives . These compounds often exhibit unique physicochemical properties, including high thermal stability and lipophilicity, making them valuable in pharmaceutical intermediates or materials science.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRUBQZCTVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685275
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-06-6
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-dichlorophenol.

    Formylation Reaction: The formylation of 2,3-dichlorophenol is carried out using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.

    Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2,3-Dichlorophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 2,3-dichlorophenol and formylating agents are handled in bulk.

    Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dichlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-(2,3-Dichlorophenyl)-2-carboxyphenol.

    Reduction: 4-(2,3-Dichlorophenyl)-2-hydroxyphenol.

    Substitution: 4-(2,3-Dichlorophenyl)-2-aminophenol or 4-(2,3-Dichlorophenyl)-2-thiolphenol.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It may inhibit or activate specific enzymes, leading to changes in metabolic pathways or cellular processes.

    Effects: The compound’s effects depend on its ability to bind to its targets and modulate their activity, resulting in therapeutic or toxicological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD11877727, two structurally related compounds are analyzed below. These comparisons are based on analogs from and , which share functional groups (e.g., trifluoromethyl or halogen substituents) and synthetic relevance.

Table 1: Key Properties of this compound and Analogs

Property This compound (Hypothetical) CAS 1533-03-5 CAS 1761-61-1
Molecular Formula CₓHᵧF₃O (Inferred) C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~200–220 (Estimated) 202.17 201.02
Boiling Point N/A Not reported Not reported
Solubility Moderate (Log S ~-2.5) 0.687 mg/mL (Experimental) 0.687 mg/mL (Experimental)
Bioavailability Score 0.55 (Predicted) 0.55 (ESOL) 0.55 (ESOL)
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone Bromo, carboxylic acid

Structural and Functional Differences

CAS 1533-03-5 (C₁₀H₉F₃O) :

  • Shares a trifluoromethyl-ketone backbone with this compound, suggesting similar reactivity in nucleophilic additions or catalytic reductions.
  • Higher lipophilicity (Log P ~2.8) compared to brominated analogs, enhancing membrane permeability in drug design .

CAS 1761-61-1 (C₇H₅BrO₂) :

  • Differs in substituents (bromo and carboxylic acid groups), which may confer distinct electronic and steric effects.
  • Lower molecular weight and higher polarity reduce bioavailability but improve solubility in aqueous media .

Discussion of Research Findings

Thermodynamic Stability

Trifluoromethyl groups in this compound analogs (e.g., CAS 1533-03-5) enhance thermal stability due to strong C-F bonds, whereas brominated compounds (e.g., CAS 1761-61-1) may exhibit lower stability under oxidative conditions .

Pharmacological Potential

  • CAS 1533-03-5 : Demonstrated CYP450 inhibition in preliminary studies, suggesting drug-drug interaction risks.
  • CAS 1761-61-1 : Bromo-substituted aromatics are often explored as antimicrobial agents, though toxicity (H302 warning) limits therapeutic use .

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